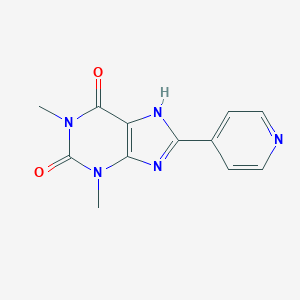

3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole

Descripción general

Descripción

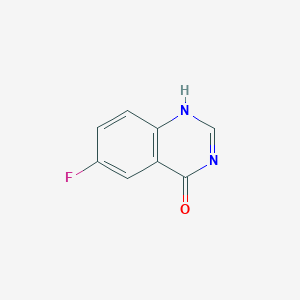

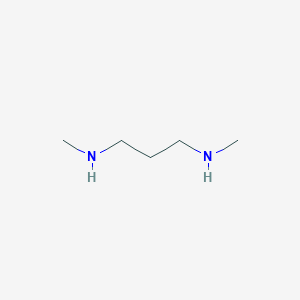

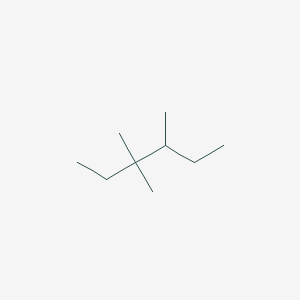

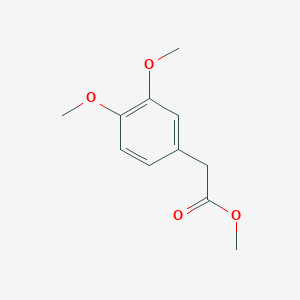

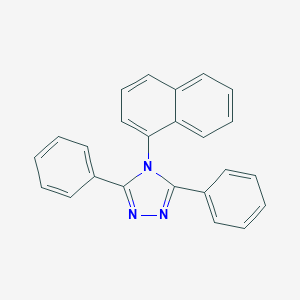

3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound suggests potential applications in various fields, including materials science and pharmacology.

Synthesis Analysis

The synthesis of related diphenyltriazole compounds has been reported using established procedures. For example, 4-ethyl-3,5-diphenyl-1,2,4-4H-triazole was synthesized and single crystals were grown for structural analysis . Another related compound, 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole, was prepared through the reaction between 1-benzoyl-3-phenylaminothiourea and dichloromethane . These methods could potentially be adapted for the synthesis of 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole.

Molecular Structure Analysis

X-ray diffraction studies have revealed that diphenyltriazoles can crystallize in monoclinic space groups with specific cell parameters. For instance, the structure of 4-ethyl-3,5-diphenyl-1,2,4-4H-triazole was found to be polar in the ac-plane with phenyl groups twisted approximately 90° relative to each other . Similarly, the structure of 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole was characterized by monoclinic space group P21/c with detailed cell dimensions and crystallographic data . These findings provide insight into the molecular arrangement that could be expected for 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole.

Chemical Reactions Analysis

The reactivity of diphenyltriazoles can be inferred from the synthesis routes and the reactions they undergo. For example, the formation of 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole involves a reaction with dichloromethane, indicating the potential for electrophilic substitution reactions at the triazole ring . Additionally, the synthesis of triazole-linked naphthoquinones suggests that triazoles can participate in 1,3-dipolar cycloaddition reactions, which could be a relevant reaction for the synthesis or functionalization of 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenyltriazoles can vary depending on the substituents attached to the triazole ring. For instance, the photophysical properties of naphthyl-linked triazoles have been studied, revealing that these compounds can exhibit fluorescence and have specific absorption and emission characteristics . The thermal stability of these compounds has also been reported, with some triazoles being stable up to 300°C . These properties are crucial for potential applications in materials science and optoelectronics.

Aplicaciones Científicas De Investigación

Corrosion Inhibition : 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole derivatives are effective as corrosion inhibitors for mild steel in acidic environments, showing high inhibition efficiencies, following Langmuir's adsorption isotherm, and acting as mixed-type inhibitors (Bentiss et al., 2007).

Polymer Synthesis : This compound is utilized in the synthesis of poly(aryl ether)s, with applications in material science, specifically for creating high molecular weight, amorphous, and thermally stable polymers (Shaikh et al., 2002).

Fluorogenic Properties : Derivatives of 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole exhibit fluorogenic properties, particularly in the recognition and chelation of Fe3+ ions, making them valuable in chemical sensing applications (Wang et al., 2014).

Conductive Polymers : The chemical structure of 3,5-Diphenyl-1,2,4-triazoles suggests potential as monomers for conjugated polymers, which are important in the field of conductive materials (Carlsen et al., 1990).

Pharmaceutical Research : Some studies indicate pharmacological effects on the central nervous system, blood pressure, and intestinal muscle in animal models, suggesting potential for drug development (Raines et al., 1961).

Antimicrobial and Antifungal Applications : Certain derivatives show antimicrobial and antifungal activities, indicating potential use in creating new drugs with these properties (Tyrkov et al., 2022).

Mecanismo De Acción

Mode of Action

It’s known that the compound is used as an electron transport layer (etl) material in oled & pled materials . This suggests that it may interact with its targets by facilitating electron transport.

Result of Action

As an ETL material, it likely plays a role in the efficient operation of OLED & PLED devices .

Propiedades

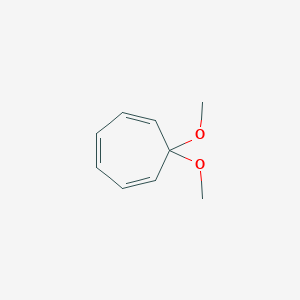

IUPAC Name |

4-naphthalen-1-yl-3,5-diphenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3/c1-3-11-19(12-4-1)23-25-26-24(20-13-5-2-6-14-20)27(23)22-17-9-15-18-10-7-8-16-21(18)22/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQKGYRILLEVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509649 | |

| Record name | 4-(Naphthalen-1-yl)-3,5-diphenyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole | |

CAS RN |

16152-10-6 | |

| Record name | 4-(Naphthalen-1-yl)-3,5-diphenyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.